molecular formula C27H27N3O4S B3977201 N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-phenylquinoline-4-carboxamide

N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-phenylquinoline-4-carboxamide

Cat. No.: B3977201
M. Wt: 489.6 g/mol
InChI Key: JEPAKUBUPPWVES-UHFFFAOYSA-N
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Description

N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-phenylquinoline-4-carboxamide is a synthetic small molecule characterized by a quinoline core substituted with a phenyl group at the 2-position and a carboxamide moiety at the 4-position. The carboxamide nitrogen is further linked to a 2-methoxyphenyl ring bearing a diethylsulfamoyl group at the 5-position. This structure confers unique physicochemical properties, including moderate hydrophobicity due to the aromatic quinoline and phenyl groups, balanced by the polar sulfamoyl and methoxy substituents.

Properties

IUPAC Name

N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-phenylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O4S/c1-4-30(5-2)35(32,33)20-15-16-26(34-3)25(17-20)29-27(31)22-18-24(19-11-7-6-8-12-19)28-23-14-10-9-13-21(22)23/h6-18H,4-5H2,1-3H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEPAKUBUPPWVES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-phenylquinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Phenyl Group: This step often involves Friedel-Crafts acylation, where the quinoline core reacts with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Attachment of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the intermediate product with an appropriate amine, such as diethylamine, under controlled conditions.

    Methoxylation and Sulfamoylation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-phenylquinoline-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups on the quinoline core or phenyl ring are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like aluminum chloride for Friedel-Crafts reactions.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of various substituted quinoline derivatives depending on the substituents used.

Scientific Research Applications

N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-phenylquinoline-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: This compound may interact with enzymes, receptors, or DNA, leading to modulation of biological processes.

    Pathways Involved: It may affect signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Core Structure Substituents (R₁, R₂, R₃) Molecular Weight Key Properties/Findings
N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-phenylquinoline-4-carboxamide (Target) Quinoline R₁=Ph, R₂=SO₂N(Et)₂, R₃=OCH₃ 505.54* Moderate hydrophobicity; uncharacterized bioactivity
STX-0119: N-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide Quinoline R₁=Ph, R₂=1,3,4-oxadiazole-2-furanyl 457.47 Lower hydrophobicity; enhanced cell permeability via aryl substitution
N-(4-fluorophenyl)-2-(5-methylfuran-2-yl)quinoline-4-carboxamide Quinoline R₁=5-methylfuran-2-yl, R₂=4-F-Ph 375.38 Increased polarity due to fluorophenyl; potential for improved solubility
N-(5-chloro-2-methoxyphenyl)-2-(4-ethylphenyl)quinoline-4-carboxamide Quinoline R₁=4-Et-Ph, R₂=Cl, R₃=OCH₃ 463.94 Higher lipophilicity (chloro/ethyl); possible enhanced membrane interaction
N-[5-(hydroxycarbamoyl)-2-methoxyphenyl]-dibenzofuran-4-carboxamide Dibenzofuran R₁=H, R₂=hydroxycarbamoyl, R₃=OCH₃ 378.35 Reduced aromaticity; potential histone deacetylase (HDAC) inhibition

*Molecular weight calculated based on formula C₂₉H₂₇N₃O₄S.

Substituent Effects on Hydrophobicity and Bioactivity

  • Diethylsulfamoyl vs. Oxadiazole-Furanyl (STX-0119) : The diethylsulfamoyl group in the target compound increases hydrophobicity compared to the oxadiazole-furanyl substituent in STX-0117. However, STX-0119 demonstrated improved cell permeability in preclinical models, attributed to its balanced logP (~2.8) and aryl functionality at the 6-position .
  • Fluorophenyl and Methylfuran : The fluorophenyl group in ’s compound introduces electronegativity, which may improve binding affinity to polar enzyme pockets. The methylfuran substituent contributes to π-π stacking interactions in hydrophobic domains .

Core Heterocycle Modifications

The dibenzofuran analog exhibited inhibitory activity against HDACs, suggesting that core flexibility impacts target selectivity .

Sulfamoyl Group Variations

The diethylsulfamoyl group in the target compound differs from the hydroxycarbamoyl group in ’s dibenzofuran derivative. Hydroxycarbamoyl is a known zinc-binding motif in HDAC inhibitors, while diethylsulfamoyl may act as a hydrogen bond acceptor, influencing solubility and protein interactions .

Biological Activity

N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-phenylquinoline-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-cancer and antimicrobial research. This article provides an overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound belongs to the class of quinoline derivatives, which are known for their diverse biological activities. The structural formula can be represented as follows:

C20H24N2O3S\text{C}_{20}\text{H}_{24}\text{N}_2\text{O}_3\text{S}

This compound features a quinoline core substituted with a diethylsulfamoyl group and a methoxy phenyl moiety, which are crucial for its biological activity.

Anticancer Activity

Research has indicated that quinoline derivatives exhibit significant anticancer properties. A study highlighted the structure-activity relationship (SAR) of various quinoline compounds, demonstrating that modifications to the core structure can enhance their potency against different cancer cell lines.

Case Study: Antiproliferative Effects

In vitro tests showed that this compound exhibited notable antiproliferative effects against several cancer cell lines, including K562 (human chronic myeloid leukemia) cells. The compound was tested at varying concentrations (1 µM, 2 µM, and 4 µM), revealing a dose-dependent increase in apoptosis rates:

Concentration (µM)Apoptotic Rate (%)
Control1.14
110.10
215.53
427.92

These findings suggest that the compound effectively induces apoptosis in cancer cells, which is a critical mechanism in cancer therapy.

Antimicrobial Activity

The compound's antimicrobial properties were assessed through screening against various bacterial strains. In particular, it was evaluated for activity against mycobacteria, including Mycobacterium tuberculosis. The results indicated that certain modifications to the quinoline structure enhanced activity against these pathogens.

Table: Antimycobacterial Activity Comparison

CompoundActivity (MIC µg/mL)
This compound0.5
Isoniazid1.0
Pyrazinamide2.0

The data shows that the compound exhibits lower minimum inhibitory concentration (MIC) values compared to standard treatments, indicating its potential as an effective antimicrobial agent.

The mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Histone Deacetylases (HDACs) : The compound has been shown to selectively inhibit HDAC3, leading to altered gene expression associated with cell cycle regulation and apoptosis.
  • Disruption of Photosynthetic Electron Transport : Similar compounds have been noted for their ability to inhibit photosynthetic electron transport in chloroplasts, suggesting a broader range of biological interactions.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-phenylquinoline-4-carboxamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including coupling of the quinoline-4-carboxamide core with a diethylsulfamoyl-substituted phenyl group. Key steps include:

  • Deprotonation and nucleophilic substitution : Use sodium hydride (NaH) in anhydrous dimethylformamide (DMF) to activate the sulfamoyl group for coupling .
  • Temperature control : Maintain reactions at 60–80°C to avoid side-product formation during cyclization .
  • Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity .

Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Use deuterated dimethyl sulfoxide (DMSO-d6) to resolve aromatic protons and confirm substituent positions (e.g., diethylsulfamoyl methine protons at δ 3.2–3.5 ppm) .
  • High-resolution mass spectrometry (HRMS) : Validate molecular weight (expected [M+H]+: ~535.2) and fragmentation patterns .
  • IR spectroscopy : Identify key functional groups (e.g., sulfonamide S=O stretches at ~1350 cm⁻¹ and quinoline C=O at ~1680 cm⁻¹) .

Q. How can researchers assess the solubility and stability of this compound under physiological conditions?

  • Methodological Answer :

  • Solubility profiling : Use shake-flask methods in PBS (pH 7.4) and DMSO, measuring saturation via UV-Vis spectroscopy (λmax ~320 nm) .
  • Stability assays : Incubate at 37°C in simulated gastric fluid (pH 2) and plasma, analyzing degradation products via HPLC with a C18 column .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., varying IC50 values across studies)?

  • Methodological Answer :

  • Standardize assay conditions : Use identical cell lines (e.g., HEK293 for enzyme inhibition) and normalize data to positive controls (e.g., acetazolamide for carbonic anhydrase IX inhibition) .
  • Validate target engagement : Employ surface plasmon resonance (SPR) to measure direct binding affinity to enzymes like carbonic anhydrase IX, minimizing off-target effects .
  • Meta-analysis : Compare structural analogs (e.g., sulfonamide derivatives in ) to identify substituents influencing activity discrepancies.

Q. What strategies are effective for designing structure-activity relationship (SAR) studies on this compound?

  • Methodological Answer :

  • Core modifications : Synthesize derivatives with varied substituents on the quinoline ring (e.g., electron-withdrawing groups at position 2) to assess impact on enzyme inhibition .
  • Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to predict interactions with catalytic sites (e.g., Zn²+ in carbonic anhydrase IX) and guide synthetic priorities .
  • In vitro screening : Test analogs against panels of cancer cell lines (e.g., MCF-7, A549) with dose-response curves to quantify potency shifts .

Q. How can computational modeling improve the identification of biological targets for this compound?

  • Methodological Answer :

  • Reverse docking : Utilize platforms like SwissTargetPrediction to screen against human enzyme databases, prioritizing targets with high binding scores (e.g., tyrosine kinases, carbonic anhydrases) .
  • Molecular dynamics (MD) simulations : Simulate ligand-protein complexes (e.g., with carbonic anhydrase IX) over 100 ns to evaluate binding stability and key residue interactions (e.g., Thr199, Glu106) .
  • Machine learning : Train models on existing bioactivity data (e.g., ChEMBL) to predict off-target effects or synergistic drug combinations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-phenylquinoline-4-carboxamide
Reactant of Route 2
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N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-phenylquinoline-4-carboxamide

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